Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537079
InChI: InChI=1S/2C11H19O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2
SMILES:
Molecular Formula: C22H38O4Pd
Molecular Weight: 473.0 g/mol

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II)

CAS No.:

Cat. No.: VC16537079

Molecular Formula: C22H38O4Pd

Molecular Weight: 473.0 g/mol

* For research use only. Not for human or veterinary use.

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) -

Specification

Molecular Formula C22H38O4Pd
Molecular Weight 473.0 g/mol
IUPAC Name palladium(2+);2,2,6,6-tetramethylheptane-3,5-dione
Standard InChI InChI=1S/2C11H19O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2
Standard InChI Key FIENZQJNTYYPCW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Pd+2]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Bis(2,2',6,6'-tetramethylheptanedionato) palladium(II) is systematically named according to IUPAC guidelines, reflecting its two 2,2,6,6-tetramethyl-3,5-heptanedionato (thd) ligands coordinated to a central palladium(II) ion. The molecular formula C₂₂H₃₈O₄Pd corresponds to a molar mass of approximately 472.95 g/mol . Alternative designations include Pd(thd)₂ and Pd(TMHD)₂, though the full systematic name is preferred to avoid ambiguity .

Geometric and Electronic Structure

The palladium(II) center adopts a square planar coordination geometry, a hallmark of d⁸ transition metal complexes. This configuration optimizes ligand field stabilization and facilitates oxidative addition and reductive elimination steps central to catalytic cycles . Photoelectron spectroscopy studies reveal a vertical ionization energy of 7.67 eV, indicative of moderate electron-donating capabilities from the thd ligands . The InChI identifier (InChI=1S/2C11H20O2.Pd/c21-10(2,3)8(12)7-9(13)11(4,5)6;/h27,12H,1-6H3;/q;;+2/p-2/b2*8-7-;) encodes the stereochemical arrangement and bonding topology .

Synthesis and Structural Characterization

Synthetic Pathways

The compound is synthesized via reaction of palladium(II) salts, such as palladium chloride or palladium acetate, with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) under controlled conditions. The ligand exchange process proceeds in anhydrous solvents like toluene or tetrahydrofuran, often requiring inert atmospheres to prevent oxidation. The general reaction scheme is:

PdX2+2HthdPd(thd)2+2HX(X = Cl, OAc)\text{PdX}_2 + 2\,\text{Hthd} \rightarrow \text{Pd(thd)}_2 + 2\,\text{HX} \quad (\text{X = Cl, OAc})

Yields exceeding 90% are achievable with stoichiometric ligand excess and reflux conditions.

Crystallographic and Spectroscopic Analysis

X-ray diffraction studies confirm the square planar geometry, with Pd–O bond lengths averaging 2.02 Å . The bulky thd ligands create a sterically hindered environment, reducing intermolecular interactions and enhancing solubility in nonpolar solvents . Infrared spectroscopy reveals characteristic C=O stretching frequencies at 1580 cm⁻¹ and 1520 cm⁻¹, consistent with chelated β-diketonate ligands .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/DescriptionSource
AppearanceOrange crystalline powder
Melting PointDecomposes above 200°C
SolubilitySoluble in toluene, chloroform; insoluble in water
Density1.32 g/cm³ (estimated)
Ionization Energy7.67 eV (vertical)

Thermogravimetric analysis (TGA) shows a single-step decomposition profile above 250°C, yielding metallic palladium residues . The compound’s volatility under reduced pressure (10⁻³ Torr at 150°C) makes it suitable for chemical vapor deposition (CVD) applications .

Reactivity and Stability

Pd(thd)₂ exhibits air sensitivity, gradually decomposing upon prolonged exposure to moisture or oxygen. Storage under argon or nitrogen at 2–8°C is recommended to preserve integrity. In solution, it undergoes ligand substitution reactions with stronger donor ligands (e.g., phosphines, amines), enabling the generation of active catalytic species .

Applications in Catalysis and Materials Science

Cross-Coupling Reactions

Pd(thd)₂ serves as a pre-catalyst in Suzuki-Miyaura and Heck couplings, facilitating carbon-carbon bond formation. In situ reduction generates Pd(0) nanoparticles, which mediate oxidative addition with aryl halides. For example, in the Suzuki reaction:

Ar–X+Ar’–B(OH)2Pd(thd)2,baseAr–Ar’+byproducts\text{Ar–X} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(thd)}_2, \text{base}} \text{Ar–Ar'} + \text{byproducts}

Catalytic systems derived from Pd(thd)₂ achieve turnover numbers (TON) exceeding 10⁴ under optimized conditions .

Thin-Film Deposition

The compound’s volatility and thermal stability make it ideal for depositing palladium films via CVD. Films grown at 300–400°C exhibit low resistivity (5–10 μΩ·cm) and high purity, suitable for microelectronics and hydrogen separation membranes .

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